molecular formula C13H16F3NO3 B15308251 tert-Butyl (2-(hydroxymethyl)-5-(trifluoromethyl)phenyl)carbamate

tert-Butyl (2-(hydroxymethyl)-5-(trifluoromethyl)phenyl)carbamate

Cat. No.: B15308251
M. Wt: 291.27 g/mol
InChI Key: IMWVEDVKYPQNKW-UHFFFAOYSA-N
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Description

tert-Butyl (2-(hydroxymethyl)-5-(trifluoromethyl)phenyl)carbamate is an organic compound that features a tert-butyl group, a hydroxymethyl group, and a trifluoromethyl group attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (2-(hydroxymethyl)-5-(trifluoromethyl)phenyl)carbamate typically involves the reaction of 2-(hydroxymethyl)-5-(trifluoromethyl)aniline with tert-butyl chloroformate. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and are conducted at room temperature to ensure optimal yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of flow microreactor systems has been explored to enhance the efficiency, versatility, and sustainability of the synthesis process . These systems allow for better control over reaction conditions and can lead to higher yields and reduced waste.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (2-(hydroxymethyl)-5-(trifluoromethyl)phenyl)carbamate can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid.

    Reduction: The nitro group (if present) can be reduced to an amine.

    Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt) under basic conditions.

Major Products Formed

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of amines.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

tert-Butyl (2-(hydroxymethyl)-5-(trifluoromethyl)phenyl)carbamate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a protecting group for amines.

    Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.

    Medicine: Explored for its potential therapeutic properties, including its use in drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of tert-Butyl (2-(hydroxymethyl)-5-(trifluoromethyl)phenyl)carbamate involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The hydroxymethyl group can participate in hydrogen bonding, influencing the compound’s binding affinity to its targets. The tert-butyl group can provide steric hindrance, affecting the compound’s reactivity and stability .

Comparison with Similar Compounds

Similar Compounds

    tert-Butyl (2-(hydroxymethyl)phenyl)carbamate: Lacks the trifluoromethyl group, resulting in different chemical properties and reactivity.

    tert-Butyl (5-(trifluoromethyl)phenyl)carbamate: Lacks the hydroxymethyl group, affecting its hydrogen bonding capabilities.

    tert-Butyl (2-(hydroxymethyl)-5-methylphenyl)carbamate: The methyl group replaces the trifluoromethyl group, leading to different steric and electronic effects.

Uniqueness

tert-Butyl (2-(hydroxymethyl)-5-(trifluoromethyl)phenyl)carbamate is unique due to the presence of both the hydroxymethyl and trifluoromethyl groups, which impart distinct chemical properties and reactivity. The combination of these functional groups makes it a valuable compound for various applications in research and industry .

Properties

Molecular Formula

C13H16F3NO3

Molecular Weight

291.27 g/mol

IUPAC Name

tert-butyl N-[2-(hydroxymethyl)-5-(trifluoromethyl)phenyl]carbamate

InChI

InChI=1S/C13H16F3NO3/c1-12(2,3)20-11(19)17-10-6-9(13(14,15)16)5-4-8(10)7-18/h4-6,18H,7H2,1-3H3,(H,17,19)

InChI Key

IMWVEDVKYPQNKW-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1=C(C=CC(=C1)C(F)(F)F)CO

Origin of Product

United States

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